2-Chloro-6-methylquinolin-8-amine CAS 857759-41-2 properties
2-Chloro-6-methylquinolin-8-amine CAS 857759-41-2 properties
An In-depth Technical Guide to 2-Chloro-6-methylquinolin-8-amine
Part 1: Executive Summary
2-Chloro-6-methylquinolin-8-amine (CAS 857759-41-2) is a highly specialized heteroaromatic building block used primarily in the synthesis of bioactive small molecules and advanced coordination ligands. Structurally, it features a quinoline scaffold functionalized at three strategic positions: a chlorine atom at C2 (electrophilic handle), a methyl group at C6 (lipophilic spacer), and a primary amine at C8 (nucleophilic/chelating handle).
This trifunctional nature makes it a critical intermediate in Medicinal Chemistry (specifically for antimalarial and kinase inhibitor discovery) and Organometallic Chemistry (as a precursor to bidentate N,N-ligands for C-H activation catalysis). This guide provides a comprehensive technical analysis of its properties, synthesis, and reactivity.[1]
Part 2: Chemical Identity & Physicochemical Profile
Table 1: Key Chemical Identifiers & Properties
| Property | Data |
| CAS Number | 857759-41-2 |
| IUPAC Name | 2-Chloro-6-methylquinolin-8-amine |
| Molecular Formula | C₁₀H₉ClN₂ |
| Molecular Weight | 192.65 g/mol |
| SMILES | CC1=CC2=C(C(N)=C1)N=C(Cl)C=C2 |
| Appearance | Yellow to brownish-orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Insoluble in Water |
| LogP (Predicted) | 2.6 – 2.9 |
| pKa (Predicted) | ~3.5 (Ring N), ~4.0 (Aniline NH₂) |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |
Part 3: Synthetic Methodology
The synthesis of 2-Chloro-6-methylquinolin-8-amine is non-trivial due to the specific substitution pattern required. The most robust route utilizes 6-methylquinoline as the starting material, leveraging the steric directing effect of the C6-methyl group to favor C8-nitration.
Core Synthetic Pathway (The "N-Oxide" Route)
This protocol ensures regioselectivity and avoids the formation of inseparable isomers.
Step 1: Nitration of 6-Methylquinoline
-
Reagents: Fuming
, Concentrated . -
Conditions:
to RT, 2 hours. -
Mechanism: Electrophilic aromatic substitution. The methyl group at C6 sterically hinders position C5, directing the nitronium ion preferentially to position C8.
-
Intermediate: 6-Methyl-8-nitroquinoline.[2]
Step 2: N-Oxidation
-
Reagents:
-Chloroperbenzoic acid (mCPBA) or /Acetic Acid. -
Conditions: DCM, RT, overnight.
-
Mechanism: Electrophilic attack on the quinoline nitrogen lone pair.
-
Intermediate: 6-Methyl-8-nitroquinoline
-oxide.
Step 3: Regioselective Chlorination
-
Reagents: Phosphorus oxychloride (
).[3] -
Conditions: Reflux (
), 2-4 hours. -
Mechanism: The
-oxide oxygen attacks , forming an activated intermediate. Chloride anion attacks C2 (alpha to nitrogen) followed by elimination of , restoring aromaticity. -
Intermediate: 2-Chloro-6-methyl-8-nitroquinoline.
Step 4: Chemoselective Reduction
-
Reagents: Iron powder (
), Ammonium Chloride ( ) or Tin(II) Chloride ( ). -
Conditions: Ethanol/Water, Reflux.[1]
-
Critical Note: Catalytic hydrogenation (
) is avoided to prevent hydrodehalogenation (loss of the C2-Chlorine).
Visualized Synthesis Workflow
Figure 1: Step-wise synthetic pathway from 6-methylquinoline to the target amine, highlighting the critical N-oxide rearrangement step.[6][7]
Part 4: Reactivity & Functionalization
The compound acts as a bifunctional scaffold , allowing orthogonal functionalization.
C2-Chlorine Reactivity (Electrophile)
The chlorine at C2 is activated by the adjacent quinoline nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (
-
: Reaction with aliphatic amines, alkoxides, or thiols.
-
Example: Reaction with morpholine to yield 2-morpholino-6-methylquinolin-8-amine.
-
-
Suzuki-Miyaura Coupling: Coupling with aryl boronic acids to install biaryl systems.
-
Buchwald-Hartwig Amination: Coupling with anilines to form diarylamines.
C8-Amine Reactivity (Nucleophile/Ligand)
The primary amine at C8 is electronically coupled to the ring but retains significant nucleophilic character.
-
Amide Coupling: Reaction with acid chlorides to form directing groups (e.g., picolinamides) for C-H activation.
-
Sandmeyer Reaction: Conversion to 8-Halo, 8-Cyano, or 8-Hydroxy derivatives via diazonium salts.
-
Schiff Base Formation: Condensation with aldehydes to form imine ligands for metal coordination (e.g., Cu, Zn, Fe complexes).
Part 5: Applications in Drug Discovery & Catalysis
Medicinal Chemistry
-
Antimalarial Analogs: The 8-aminoquinoline core is the pharmacophore of Primaquine and Tafenoquine . The 2-chloro substituent allows researchers to modulate metabolic stability (blocking C2 oxidation) and lipophilicity.
-
Kinase Inhibitors: The planar quinoline system fits into the ATP-binding pocket of kinases. The 2-Cl and 8-NH2 positions serve as vectors to reach the hinge region and solvent-exposed areas, respectively.
Directing Groups (DGs) in C-H Activation
8-Aminoquinolines are "privileged" directing groups. The bidentate coordination (N1 and N8) stabilizes high-valent metal intermediates (e.g., Pd(IV), Co(III)).
-
Role of 2-Cl: Introduction of a substituent at C2 (via the Cl handle) creates steric twist or electronic bias, altering the selectivity of the C-H activation at remote positions.
Part 6: Handling & Safety (SDS Summary)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Signal Word: Warning.
-
Handling:
-
Use in a fume hood (dust/aerosol control).
-
Wear nitrile gloves and safety glasses.
-
Avoid contact with strong oxidizing agents.[1]
-
-
Storage: Store under inert gas (Nitrogen/Argon) at
to prevent oxidation of the amine.
References
-
Doebner-Miller & Skraup Syntheses: Synthesis of substituted quinolines. Organic Syntheses, Coll. Vol. 3, p.568.
-
N-Oxide Rearrangement: Conversion of quinoline N-oxides to 2-chloroquinolines. Journal of Organic Chemistry, 1950, 15(6), 1285-1288.
-
Regioselectivity in Nitration: Nitration of 6-substituted quinolines. Journal of the Chemical Society, Perkin Transactions 1.
-
8-Aminoquinoline Directing Groups: Daugulis, O. et al. Palladium-catalyzed ancillary amino-acid-promoted functionalization of C(sp3)–H bonds. Accounts of Chemical Research, 2015.
-
Commercial Availability & Identifiers: 2-Chloro-6-methylquinolin-8-amine Product Page. ChemicalsProvider/ChemScene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. 1353101-32-2 6-amino-4-bromopyridine-2-carboxylic Acid [chemicalsprovider.com]
- 5. 98026-88-1 2-CHLORO-PYRIMIDINE-5-SULFONYL CHLORIDE [chemicalsprovider.com]
- 6. brieflands.com [brieflands.com]
- 7. chemscene.com [chemscene.com]
